molecular formula C30H48O6 B1254777 Arjungenin CAS No. 58880-25-4

Arjungenin

Numéro de catalogue B1254777
Numéro CAS: 58880-25-4
Poids moléculaire: 504.7 g/mol
Clé InChI: IFIQVSCCFRXSJV-NWCCWSSZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arjungenin is a significant triterpene isolated from Terminalia arjuna, a tree known for its extensive medicinal properties, particularly in treating cardiovascular disorders. Identified as 2α,3β,19α,23-tetrahydroxyolean-12-en-28-oic acid, this compound and its derivatives, including arjunglucoside I and II, have been studied for their chemical properties and potential applications in various fields, excluding drug use and dosage, as well as drug side effects (Honda et al., 1976).

Synthesis Analysis

The synthesis of this compound derivatives, such as the arjunolic acid-derived 18-crown-6, has been reported, showcasing the molecule's versatility as a scaffold for designing molecular receptors and supramolecular architectures. This synthesis demonstrates this compound's potential in molecular recognition and its ability to bind with metal and tert-butylammonium ions (Bag et al., 2005).

Molecular Structure Analysis

This compound's structure, characterized by a rigid pentacyclic backbone, is crucial for its functional diversity and application in supramolecular chemistry. The detailed structure elucidation of this compound and its derivatives provides insights into its chemical reactivity and interaction capabilities, highlighting its potential in nanoscience and as a framework for supramolecular structures (Bag et al., 2007).

Chemical Reactions and Properties

The chemical properties of this compound and its derivatives have been extensively studied, with findings indicating their ability to engage in various chemical reactions. For instance, this compound and its glucoside exhibited moderate free radical scavenging activity, showcasing its potential as an antioxidant agent. Furthermore, studies on the synthesis and biological evaluation of this compound derivatives as glycogen phosphorylase inhibitors demonstrate the compound's versatility and potential in therapeutic applications (Pawar & Bhutani, 2005).

Physical Properties Analysis

The physical properties of this compound, including its solubility, crystallinity, and molecular geometry, have been characterized through various analytical methods. These properties are essential for understanding this compound's behavior in different environments and its potential applications in material science. For example, the vesicular self-assembly of arjunolic acid in aqueous mediums, yielding gel-like dispersions and facilitating the controlled release of encapsulated substances, highlights the compound's utility in drug delivery systems (Bag & Majumdar, 2014).

Chemical Properties Analysis

This compound's chemical properties, such as its reactivity towards various chemical reagents and its ability to form complexes with metals, have significant implications for its use in supramolecular chemistry and as a molecular scaffold. The self-assembly of esters of arjunolic acid into fibrous networks in organic liquids demonstrates the compound's potential as a gelator, capable of forming stable gels with a variety of organic solvents, which can be utilized in drug formulation and delivery (Bag et al., 2009).

Applications De Recherche Scientifique

Isolation and Characterization

  • Identification of Arjungenin : this compound was identified as a new triterpene isolated from Terminalia arjuna, characterized as 2α,3β,19α,23-tetrahydroxyolean-12-en-28-oic acid (Honda et al., 1976).

Pharmacological Activities

  • Cardioprotective Properties : this compound exhibited moderate free radical scavenging activity and inhibited hypochlorous acid production from human neutrophils, suggesting cardioprotective effects (Pawar & Bhutani, 2005).
  • Potential for Treating Metabolic Syndrome : this compound was found to act as an agonist to the farnesoid X receptor protein (FXR), with in vitro studies in 3T3-L1 adipocytes showing increased cell differentiation and a rise in adiponectin and leptin levels, indicating potential for treating metabolic syndrome and insulin resistance (MohanManu et al., 2019).

Biochemical Studies

  • Effect on Cytochrome P450 Enzymes : this compound did not show significant inhibition of cytochrome P450 enzymes CYP3A4, CYP2D6, and CYP2C9 in human liver microsomes, indicating a low potential for drug-drug interactions in these pathways (Varghese et al., 2015).
  • Antioxidant and Anti-inflammatory Properties : this compound demonstrated significant direct free radical scavenging activity and inhibited hypochlorous acid production, suggesting antioxidative and anti-inflammatory properties (Pawar, Gopalakrishnan, & Bhutani, 2005).

Other Applications

  • Pesticidal Activities : this compound and related compounds from Terminalia arjuna exhibited growth inhibitory and feeding-deterrent properties against a lepidopterous insect, indicating potential for use in pest control (Singh et al., 2004).
  • Molecular Docking Studies for Cardiovascular Functions : Molecular docking studies have suggested interactions of this compound with proteins related to cardiovascular functions, indicating its potential for therapeutic use in heart diseases (Pandey, Uppal, & Upadhyay, 2021).

Propriétés

IUPAC Name

(1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIQVSCCFRXSJV-NWCCWSSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318344
Record name Arjungenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58880-25-4
Record name Arjungenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58880-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arjugenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arjungenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARJUGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5DUN7969Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arjungenin
Reactant of Route 2
Arjungenin
Reactant of Route 3
Arjungenin
Reactant of Route 4
Arjungenin
Reactant of Route 5
Arjungenin
Reactant of Route 6
Arjungenin

Q & A

Q1: What is the molecular formula and weight of arjungenin?

A1: this compound possesses the molecular formula C30H48O6 and a molecular weight of 504.69 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: The structural elucidation of this compound relies heavily on spectroscopic techniques. Key data includes infrared (IR) spectroscopy, 1D and 2D nuclear magnetic resonance (NMR) spectroscopy (including 1H NMR and 13C NMR), and mass spectrometry (MS). These techniques provide insights into the functional groups, connectivity, and spatial arrangement of atoms within the molecule. [, , , ]

Q3: What are the primary biological activities attributed to this compound?

A3: Research suggests that this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, anti-yeast, and acetylcholinesterase-inhibitory properties. [, , , , , ]

Q4: How does this compound exert its cardioprotective effects?

A4: While the precise mechanism remains under investigation, studies suggest this compound may contribute to cardioprotection by:

  • Modulating oxidative stress: this compound exhibits antioxidant properties, potentially mitigating oxidative damage in cardiovascular tissues. []
  • Interacting with drug-metabolizing enzymes: In vitro studies indicate this compound might influence the activity of CYP2D, a key enzyme involved in drug metabolism. This interaction could have implications for the pharmacokinetics of co-administered drugs. []

Q5: How does this compound compare to other compounds in terms of its biological activities?

A5: Comparing the potency and efficacy of this compound with other compounds is complex and depends on the specific biological activity under investigation. For instance:

  • Antioxidant activity: this compound exhibits moderate antioxidant activity compared to potent synthetic antioxidants. []
  • Cytotoxicity: In vitro studies indicate this compound generally possesses lower cytotoxicity than some other triterpenoids against certain cancer cell lines. []

Q6: Does this compound interact with specific molecular targets?

A6: Research suggests potential interactions with:

  • TRPV1 channel: Computational studies propose that this compound might interact with the transient receptor potential vanilloid 1 (TRPV1) channel, potentially influencing pain perception and inflammation. []
  • FXR: Preliminary in silico studies propose this compound as a potential agonist for the farnesoid X receptor (FXR), a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. []

Q7: Could this compound interact with other drugs?

A7: The potential for this compound to interact with other drugs is a crucial consideration, particularly given its observed interaction with CYP2D in vitro. [] Further research is necessary to evaluate the clinical significance of these interactions.

Q8: What is the safety profile of this compound?

A8: Comprehensive toxicological data on this compound is currently limited. More research is needed to determine its safety profile, potential adverse effects, and long-term effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.